molecular formula C17H19ClN2O2 B1385110 N-(3-Amino-4-chlorophenyl)-4-isobutoxybenzamide CAS No. 1020055-14-4

N-(3-Amino-4-chlorophenyl)-4-isobutoxybenzamide

Cat. No.: B1385110
CAS No.: 1020055-14-4
M. Wt: 318.8 g/mol
InChI Key: WQQJMFKGQHQBTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Amino-4-chlorophenyl)-4-isobutoxybenzamide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a chlorine atom, and an isobutoxy group attached to a benzamide structure. The molecular formula of this compound is C17H20ClN2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)-4-isobutoxybenzamide typically involves the reaction of 1-chloro-2,4-diaminobenzene with an appropriate acyl chloride in the presence of a polar solvent and an acid acceptor. The reaction conditions often include the use of C1-C3 alkanols as solvents and the presence of an acid acceptor to facilitate the reaction . The reaction can be represented as follows:

1-chloro-2,4-diaminobenzene+acyl chlorideThis compound\text{1-chloro-2,4-diaminobenzene} + \text{acyl chloride} \rightarrow \text{this compound} 1-chloro-2,4-diaminobenzene+acyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may include additional steps for purification, such as crystallization from a non-polar solvent or conducting the reaction in a mixture of polar and non-polar solvents to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-4-isobutoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorine atom can be reduced to form dechlorinated derivatives.

    Substitution: The isobutoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include nitro derivatives, dechlorinated derivatives, and substituted benzamides, depending on the type of reaction and the reagents used .

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-4-isobutoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to N-(3-Amino-4-chlorophenyl)-4-isobutoxybenzamide include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isobutoxy group, in particular, differentiates it from other similar compounds and may contribute to its specific applications and effects .

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-4-(2-methylpropoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2/c1-11(2)10-22-14-6-3-12(4-7-14)17(21)20-13-5-8-15(18)16(19)9-13/h3-9,11H,10,19H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQJMFKGQHQBTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Amino-4-chlorophenyl)-4-isobutoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(3-Amino-4-chlorophenyl)-4-isobutoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-(3-Amino-4-chlorophenyl)-4-isobutoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-(3-Amino-4-chlorophenyl)-4-isobutoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-(3-Amino-4-chlorophenyl)-4-isobutoxybenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(3-Amino-4-chlorophenyl)-4-isobutoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.